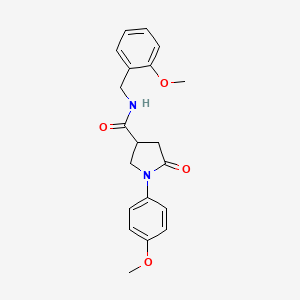

![molecular formula C9H19N3OS B2967842 N-tert-butyl-2-[(carbamothioylmethyl)(methyl)amino]acetamide CAS No. 848052-93-7](/img/structure/B2967842.png)

N-tert-butyl-2-[(carbamothioylmethyl)(methyl)amino]acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

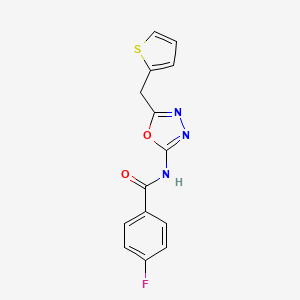

“N-tert-butyl-2-[(carbamothioylmethyl)(methyl)amino]acetamide” is a chemical compound with the CAS Number: 848052-93-7 . It has a molecular weight of 217.34 . The IUPAC name for this compound is 2-[(2-amino-2-thioxoethyl)(methyl)amino]-N-(tert-butyl)acetamide . It is a powder at room temperature .

Molecular Structure Analysis

The InChI code for “this compound” is 1S/C9H19N3OS/c1-9(2,3)11-8(13)6-12(4)5-7(10)14/h5-6H2,1-4H3,(H2,10,14)(H,11,13) . This code provides a detailed representation of the molecule’s structure.Physical And Chemical Properties Analysis

“this compound” is a powder at room temperature . It has a melting point of 125-126 degrees Celsius .Applications De Recherche Scientifique

Chemical Analysis and Derivatization Techniques

N-tert-butyl-2-[(carbamothioylmethyl)(methyl)amino]acetamide, as a chemical entity, shares structural similarities with various tert-butyl derivatives that have been extensively studied in chemical analysis and derivatization techniques. These studies highlight the versatility of tert-butyl and related groups in enhancing the analytical detection and study of complex molecules.

One significant application is in the analysis of meteoritic extracts, where tert-butyl derivatives facilitate the identification of linear and cyclic aliphatic amides, including carboxy lactams, lactams, and hydantoins. These compounds are essential for understanding the chemical evolution of organic compounds in meteorites, suggesting pathways for amino acids and other carboxylic acids formation in extraterrestrial environments (Cooper & Cronin, 1995).

In pharmaceutical research, tert-butyl derivatives have been pivotal in the structure-activity relationship studies, such as those conducted on histamine H4 receptor ligands. These studies optimize drug potency and investigate their therapeutic potential, demonstrating the critical role of tert-butyl groups in medicinal chemistry (Altenbach et al., 2008).

Moreover, tert-butyl derivatives are instrumental in gas chromatography-mass spectrometry (GC-MS) for the derivatization of phytohormones, allowing for their robust and sensitive detection. This application underscores the importance of such chemical groups in enhancing analytical methodologies for plant biology and agronomy research (Birkemeyer, Kolasa, & Kopka, 2003).

Chemical Synthesis and Catalysis

In chemical synthesis, tert-butyl derivatives, by analogy, contribute significantly to developing new synthetic routes and catalysts. For example, the use of tert-butylmethylphosphino groups has been explored in rhodium-catalyzed asymmetric hydrogenation of alkenes, illustrating the tert-butyl group's impact on enhancing enantioselectivity and catalytic efficiency in synthetic organic chemistry (Imamoto et al., 2012).

Polymer Science

In polymer science, the synthesis and properties of amino acid-based polyacetylenes, incorporating tert-butyl derivatives, have been investigated for their unique conformational and optical properties. These studies pave the way for advanced materials with potential applications in biotechnology and materials science (Gao, Sanda, & Masuda, 2003).

Safety and Hazards

Propriétés

IUPAC Name |

2-[(2-amino-2-sulfanylideneethyl)-methylamino]-N-tert-butylacetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19N3OS/c1-9(2,3)11-8(13)6-12(4)5-7(10)14/h5-6H2,1-4H3,(H2,10,14)(H,11,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQRIGBCPZQDAFB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NC(=O)CN(C)CC(=S)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(1-(2-hydroxyethyl)-3-phenyl-1H-pyrazol-5-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2967760.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(5-(4-fluorophenyl)isoxazol-3-yl)acetamide](/img/structure/B2967761.png)

![2-(4-chlorophenyl)-4-(1,3-dioxo-1,3-dihydro-2H-inden-2-yliden)-6-(2-pyridinyl)tetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione](/img/structure/B2967763.png)

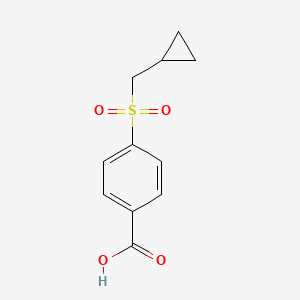

![{4-[(2,2-Dimethylpropoxy)sulfonyl]-3-methylphenyl}boronic acid](/img/structure/B2967765.png)

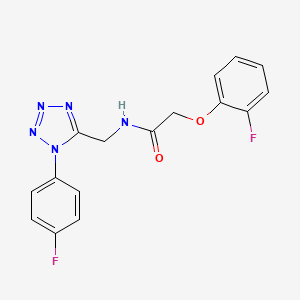

![N-(2,5-dimethylphenyl)-2-((3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2967767.png)

![2-(2-(1H-benzo[d]imidazol-2-yl)ethyl)aniline dihydrochloride](/img/structure/B2967771.png)

![4-Amino-N-[2-(diethylamino)ethyl]-1-isopropyl-1H-pyrazole-5-carboxamide](/img/structure/B2967777.png)

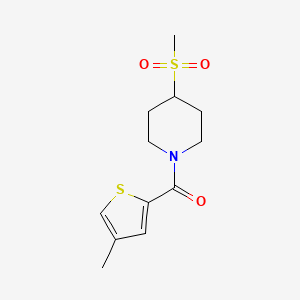

![N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)nicotinamide](/img/structure/B2967781.png)